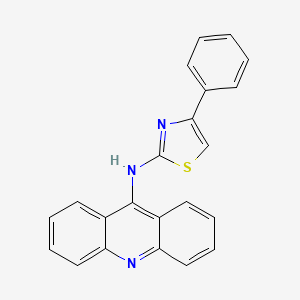![molecular formula C18H17ClFN3O2 B15022813 (3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15022813.png)
(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-N-(3-CHLORO-2-METHYLPHENYL)-3-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a chlorinated methylphenyl group and a fluorinated phenylformamido group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3-CHLORO-2-METHYLPHENYL)-3-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-2-methylphenylamine with 4-fluorobenzaldehyde under controlled conditions to form an intermediate Schiff base. This intermediate is then reacted with butanoyl chloride in the presence of a base to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial reactors can enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards and regulatory requirements.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-N-(3-CHLORO-2-METHYLPHENYL)-3-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(3E)-N-(3-CHLORO-2-METHYLPHENYL)-3-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3E)-N-(3-CHLORO-2-METHYLPHENYL)-3-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenethylamine
- 2-Thiophenemethylamine
- tert-Butylamine
Uniqueness
Compared to similar compounds, (3E)-N-(3-CHLORO-2-METHYLPHENYL)-3-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of chlorinated and fluorinated aromatic groups
Propiedades
Fórmula molecular |
C18H17ClFN3O2 |
|---|---|
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
N-[(E)-[4-(3-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]-4-fluorobenzamide |
InChI |
InChI=1S/C18H17ClFN3O2/c1-11(22-23-18(25)13-6-8-14(20)9-7-13)10-17(24)21-16-5-3-4-15(19)12(16)2/h3-9H,10H2,1-2H3,(H,21,24)(H,23,25)/b22-11+ |
Clave InChI |
FOIZSAFGELFCQN-SSDVNMTOSA-N |
SMILES isomérico |
CC1=C(C=CC=C1Cl)NC(=O)C/C(=N/NC(=O)C2=CC=C(C=C2)F)/C |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)CC(=NNC(=O)C2=CC=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B15022742.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15022748.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022755.png)

![2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B15022767.png)
![N-(4-fluorophenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022774.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2,4-dinitrobenzohydrazide](/img/structure/B15022780.png)
![2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B15022785.png)
![N-[2-(benzyloxy)ethyl]octadecanamide](/img/structure/B15022794.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B15022802.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15022805.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B15022812.png)
![4,4'-methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol)](/img/structure/B15022827.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022835.png)
